molecular formula C25H24N2O2 B11277051 3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277051
M. Wt: 384.5 g/mol
InChI Key: FMIIFFQJIZGPCL-UHFFFAOYSA-N
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Description

3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, phenyl groups, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolone core, followed by the introduction of the phenyl and pyridine groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and pyridine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce new functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-3-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-4-PHENYL-5-[4-(METHYL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern and the presence of both phenyl and pyridine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

4-hydroxy-3-phenyl-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H24N2O2/c1-17(2)19-10-12-21(13-11-19)23-22(20-8-4-3-5-9-20)24(28)25(29)27(23)16-18-7-6-14-26-15-18/h3-15,17,23,28H,16H2,1-2H3

InChI Key

FMIIFFQJIZGPCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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